BenchChemオンラインストアへようこそ!

N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide

Physicochemical profiling Drug-likeness Benzamide HDAC inhibitors

N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1214053-46-9) is a synthetic small molecule with the molecular formula C19H18F3N3O3 and a molecular weight of 393.37 g/mol. The compound belongs to the N-(2-aminophenyl)benzamide scaffold class, a structural framework extensively characterized in histone deacetylase (HDAC) inhibitor development.

Molecular Formula C19H18F3N3O3
Molecular Weight 393.366
CAS No. 1214053-46-9
Cat. No. B2474157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide
CAS1214053-46-9
Molecular FormulaC19H18F3N3O3
Molecular Weight393.366
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C
InChIInChI=1S/C19H18F3N3O3/c1-11(23-12(2)26)17(27)24-15-9-5-6-10-16(15)25-18(28)13-7-3-4-8-14(13)19(20,21)22/h3-11H,1-2H3,(H,23,26)(H,24,27)(H,25,28)
InChIKeyFCTKJVYZPYATCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1214053-46-9): Structural Identity and Compound Class for Procurement Evaluation


N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1214053-46-9) is a synthetic small molecule with the molecular formula C19H18F3N3O3 and a molecular weight of 393.37 g/mol . The compound belongs to the N-(2-aminophenyl)benzamide scaffold class, a structural framework extensively characterized in histone deacetylase (HDAC) inhibitor development [1]. It features an ortho-trifluoromethyl substituent on the benzamide capping group and a chiral 2-acetamidopropanamido linker derived from alanine, distinguishing it from simpler benzamide analogs such as CI-994 (Tacedinaline) and MS-275 (Entinostat). The compound is commercially available at ≥95% purity from multiple chemical suppliers for research use .

Why N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Benzamide HDAC Inhibitors in Focused Research Programs


The N-(2-aminophenyl)benzamide scaffold class encompasses compounds with widely divergent potency and isoform selectivity profiles. For example, CI-994 (Tacedinaline) inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9, 0.9, and 1.2 µM respectively [1], while optimized chiral benzamide analogs achieve HDAC3 IC50 values as low as 6 nM [2]. The target compound incorporates two structural features absent from both CI-994 and MS-275: an ortho-trifluoromethyl group on the benzamide ring, known to enhance metabolic stability and target binding through hydrophobic and electrostatic interactions [3], and a chiral 2-acetamidopropanamido linker that introduces stereochemical constraint absent in achiral analogs. These structural modifications can fundamentally alter HDAC isoform selectivity, cellular permeability, and pharmacokinetic behavior, rendering simple interchange with a generic class I HDAC inhibitor scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide Relative to Closest Analogs


Molecular Weight and Lipophilicity Differentiation from CI-994 (Tacedinaline)

N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide possesses a molecular weight of 393.37 g/mol (C19H18F3N3O3) , which is 46% higher than the closest well-characterized class I HDAC inhibitor CI-994 (Tacedinaline, MW 269.30 g/mol, C15H15N3O2) . The incorporation of the trifluoromethyl group contributes three fluorine atoms (absent in CI-994) and is predicted to increase lipophilicity (estimated cLogP increase of 1.0–1.5 log units based on fragment contributions), consistent with the well-established effect of CF3 substitution on benzamide scaffolds [1]. Higher lipophilicity may influence cellular permeability and protein binding characteristics relative to non-fluorinated analogs.

Physicochemical profiling Drug-likeness Benzamide HDAC inhibitors

Chiral Linker Architecture vs. Achiral Acetamido Group in CI-994

The target compound incorporates a 2-acetamidopropanamido linker containing a chiral center at the alanine-derived alpha carbon . This contrasts with the achiral 4-acetamido group present in CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) [1]. Published structure-activity relationship (SAR) studies on N-(2-aminophenyl)benzamide HDAC inhibitors demonstrate that introducing chiral capping groups can dramatically shift isoform selectivity—for example, compound 15k (containing a chiral oxazoline cap) achieved HDAC3 IC50 of 6 nM with 13-fold selectivity over HDAC1 [2], compared to CI-994's equipotent IC50 values of 0.9 µM across HDAC1, HDAC2, and HDAC3 [1]. While direct activity data for the target compound are not available, the presence of a chiral linker is mechanistically relevant for achieving isoform-selective HDAC inhibition.

Stereochemistry HDAC isoform selectivity Benzamide SAR

Ortho-Trifluoromethyl Substitution Pattern vs. Meta/Para-CF3 and Non-Fluorinated Benzamide Analogs

The target compound bears a trifluoromethyl group at the ortho position of the benzamide ring , whereas the most commonly referenced trifluoromethyl-containing N-(2-aminophenyl)benzamide analogs are substituted at the para (CAS 400073-81-6) or meta (CAS 400073-82-7) positions . Ortho-CF3 substitution introduces steric constraint near the amide carbonyl, potentially altering the dihedral angle between the benzamide ring and the linker-phenyl group, which may impact zinc-binding geometry in HDAC enzymes. In the broader medicinal chemistry literature, ortho-CF3-substituted benzamides exhibit distinct conformational preferences and metabolic stability profiles compared to their para-substituted isomers [1]. CI-994 (CAS 112522-64-2) lacks any fluorine substitution entirely [2].

Fluorine chemistry Benzamide capping group Metabolic stability

Supplier-Declared Purity Benchmark vs. Regulatory-Grade Reference Compounds

The target compound is supplied at ≥95% purity (typically 95%+) as declared by multiple commercial sources . By comparison, CI-994 (Tacedinaline) is available as a characterized reference standard at ≥98% purity with HPLC and NMR confirmation from suppliers such as Focus Biomolecules and Cayman Chemical . This 3-percentage-point purity differential is relevant for quantitative biochemical assays where impurity profiles may confound dose-response measurements. For procurement decisions, users requiring regulatory-grade characterization (≥98% with analytical certification) should note that the target compound is positioned as a research-grade intermediate rather than a validated reference standard.

Chemical purity Procurement specification QC standards

Evidence-Backed Application Scenarios for N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide in Scientific Procurement


HDAC Isoform Selectivity Profiling with Ortho-CF3 Benzamide Capping Group

Research groups conducting systematic SAR studies on N-(2-aminophenyl)benzamide HDAC inhibitors may procure this compound to evaluate the impact of an ortho-trifluoromethyl capping group—a substitution pattern absent from the major reference compounds CI-994 (non-fluorinated, IC50s 0.9–1.2 µM across HDAC1/2/3 [1]) and MS-275 (Entinostat, IC50 0.51 µM HDAC1, 1.7 µM HDAC3 [2]). The ortho-CF3 group may modulate the capping group interaction with the enzyme surface rim, providing SAR data not obtainable from para- or meta-CF3 positional isomers.

Chiral Benzamide Linker Development for Stereoselective Target Engagement

The alanine-derived 2-acetamidopropanamido linker introduces a stereogenic center not present in achiral benzamide HDAC inhibitors. Published evidence demonstrates that chiral modifications to the N-(2-aminophenyl)benzamide scaffold can confer >10-fold selectivity for HDAC3 over HDAC1 (e.g., compound 15k: HDAC3 IC50 = 6 nM vs. HDAC1 IC50 = 80 nM [3]). This compound can serve as a building block or reference for programs exploring stereochemistry-driven HDAC isoform selectivity.

Fluorinated Probe Molecule for Metabolic Stability and Permeability Studies

The trifluoromethyl group is a well-established structural motif for enhancing metabolic stability and membrane permeability in drug candidates [4]. This compound, with its ortho-CF3 benzamide group contrasting with the non-fluorinated CI-994 scaffold, may be used in comparative in vitro ADME studies (microsomal stability, Caco-2 permeability) to quantify the contribution of CF3 substitution to pharmacokinetic properties within the benzamide HDAC inhibitor class.

Chemical Biology Tool for Ortho-Substituted Benzamide Library Expansion

Commercial screening libraries are dominated by para-substituted benzamide HDAC inhibitors. This compound, with its unique combination of ortho-CF3 capping group and chiral linker, addresses a structural gap in commercially available benzamide-focused compound collections. Procurement enables diversification of screening decks for phenotypic or target-based HDAC discovery campaigns.

Quote Request

Request a Quote for N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.